molecular formula C22H21N5O4 B215558 methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate

methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate

Cat. No. B215558
M. Wt: 419.4 g/mol
InChI Key: JYCSXRHHPBJLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H22N4O4, and is commonly referred to as M2B.

Mechanism of Action

The mechanism of action of M2B is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. M2B has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. Additionally, M2B has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
M2B has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the modulation of immune response, and the protection of neurons from damage. M2B has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using M2B in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms underlying various cellular processes. However, one limitation of using M2B is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on M2B. One area of interest is the development of M2B-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of M2B and its potential applications in various scientific research fields. Finally, the development of more potent and selective M2B analogs may also be an area of future research.

Synthesis Methods

The synthesis of M2B involves the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl isocyanate to form 2-(benzoylcarbamoyl)-4,6-dichloropyrimidine. This intermediate is then reacted with 2-methylphenyl isocyanate to form the final product, M2B.

Scientific Research Applications

M2B has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, M2B has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, M2B has been studied for its potential to modulate the immune response, particularly in the context of autoimmune diseases. In neurology, M2B has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[2-[[N//'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate

InChI

InChI=1S/C22H21N5O4/c1-14-8-6-7-11-17(14)24-22(26-20(30)15-9-4-3-5-10-15)27-21-23-16(12-18(28)25-21)13-19(29)31-2/h3-12H,13H2,1-2H3,(H3,23,24,25,26,27,28,30)

InChI Key

JYCSXRHHPBJLRM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N/C(=O)C2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CC(=O)OC

SMILES

CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC

Canonical SMILES

CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC

Origin of Product

United States

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